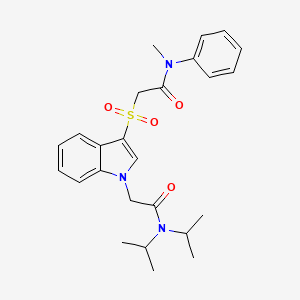

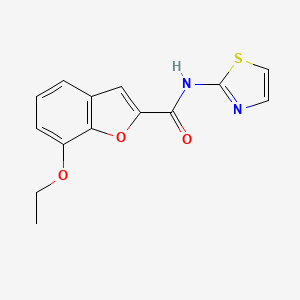

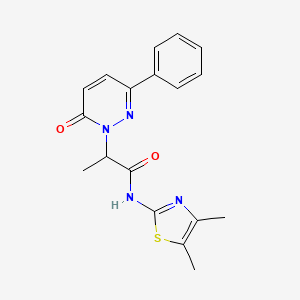

2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C25H31N3O4S and its molecular weight is 469.6. The purity is usually 95%.

BenchChem offers high-quality 2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Intracellular Drug Delivery Systems

Nanocarriers based on 2-(diisopropylamino)ethyl methacrylate (DPAEMA) have garnered attention for their ability to transport therapeutic agents intracellularly. DPAEMA is a cationic, amine-containing monomer that imparts pH-sensitivity due to its pKa of around 6.2. Under acidic conditions (pH < 6.2), DPAEMA transitions into a hydrophobic state, making it ideal for drug delivery applications. Researchers have synthesized stable cationic DPAEMA nanoparticles with controlled nanometric size and stability for drug release .

siRNA Transfection

DPAEMA-based nanogels exhibit lower cytotoxicity compared to those formulated with 2-diethylamino ethyl methacrylate (DEAEMA). These nanoparticles are promising candidates for small interfering RNA (siRNA) transfection, a critical technique in gene silencing and therapeutic applications .

Antimicrobial Hydrogels and Nanostructures

Tertiary amines in DPAEMA contribute to desirable properties such as antimicrobial behavior and good biocompatibility. Researchers have explored DPAEMA’s function in hydrogels and nanostructures, emphasizing its potential in antimicrobial applications .

pH-Responsive Nanoparticles for Cancer Therapy

DPAEMA-containing nanoparticles have been investigated for the delivery of hydrophobic, non-charged anticancer agents. These nanoparticles exhibit pH-responsive behavior, aiding in controlled drug release at specific target locations. Optimizing the properties of these vectors requires a deeper understanding of DPAEMA’s solution behavior .

Polymeric Nanoparticle Micelles

DPAEMA has been incorporated into diblock copolymers, such as those based on 2-methacryloyloxyethyl phosphorylcholine (MPC). These polymeric nanoparticle micelles offer potential applications in drug delivery and other biomedical fields .

Biocompatible Hydrophobic Blocks in Nanoparticles

Due to its high biocompatibility, DPAEMA serves as an excellent ionizable hydrophobic block in nanoparticles. Its unique pH-dependent behavior makes it valuable for designing drug carriers and other biomedical materials .

Mecanismo De Acción

Target of Action

The compound, also known as 2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-methyl-N-phenylacetamide, is a complex molecule that has been studied for its potential therapeutic applications It’s known that similar compounds, such as cationic nanoparticles, have been widely investigated for their potent ability to transport therapeutic agents intracellularly .

Mode of Action

It’s known that similar compounds, such as cationic nanoparticles, have demonstrated favorable ph-responsive phase transition and membrane-disruptive behavior for intracellular drug delivery .

Biochemical Pathways

It’s known that similar compounds, such as cationic nanoparticles, have been used for the delivery of hydrophobic, non-charged anticancer agents wherein the release of the payload is aided by diffusion out of the nanocarriers to the target location .

Pharmacokinetics

It’s known that similar compounds, such as cationic nanoparticles, have been synthesized with controlled particle nanometric size and stability for drug-release applications .

Result of Action

It’s known that similar compounds, such as cationic nanoparticles, have demonstrated lower cytotoxicity in comparison to other formulations, making them promising candidates for certain applications .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, pH conditions can affect the behavior of similar compounds, such as cationic nanoparticles . Under pH conditions greater than its pK a from protonation, the compound bears a hydrophobic nature and rapidly transitions into a hydrophobic state under pH conditions lower than 6.2 (acidic) from deprotonation .

Propiedades

IUPAC Name |

2-[3-[2-(N-methylanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O4S/c1-18(2)28(19(3)4)24(29)16-27-15-23(21-13-9-10-14-22(21)27)33(31,32)17-25(30)26(5)20-11-7-6-8-12-20/h6-15,18-19H,16-17H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLYIGCKCKZGIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B2434518.png)

![[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2434522.png)

![2-(3,9-dimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetamide](/img/structure/B2434529.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2434534.png)

![methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2434540.png)